molecular formula C13H20N2O4S B5158915 N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide

N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide

Cat. No. B5158915
M. Wt: 300.38 g/mol
InChI Key: CHHFXSGPRPJBNR-UHFFFAOYSA-N
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Description

N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide, also known as MPSP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPSP is a sulfonamide derivative that has been synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide involves inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many cancer cells and is involved in tumor growth and metastasis. By inhibiting CA IX, N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide can reduce the growth and spread of cancer cells. Additionally, N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
Studies have shown that N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide has been shown to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. In neurological disorders, N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide has been studied for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide in lab experiments is its specificity for CA IX, which allows for targeted inhibition of this enzyme. Additionally, N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide has been shown to have low toxicity in normal cells. However, one limitation of using N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide. One area of focus is the development of more efficient synthesis methods for N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide. Additionally, further studies are needed to fully understand the mechanism of action of N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide and its potential therapeutic applications. Future research could also explore the use of N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide in combination with other therapies to enhance its efficacy.

Synthesis Methods

The synthesis of N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzenesulfonamide with propylamine, followed by reduction of the nitro group to an amine. The resulting compound is then reacted with 3-chloropropanoyl chloride to produce the final product, N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide.

Scientific Research Applications

N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurological disorders, N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide has been studied for its potential neuroprotective effects.

properties

IUPAC Name

N-[2-methoxy-5-(propylsulfamoyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-4-8-14-20(17,18)10-6-7-12(19-3)11(9-10)15-13(16)5-2/h6-7,9,14H,4-5,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHFXSGPRPJBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methoxy-5-(propylsulfamoyl)phenyl]propanamide

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